molecular formula C18H19N3O2S B11448204 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11448204
M. Wt: 341.4 g/mol
InChI Key: MIBFCMZXSTZEII-UHFFFAOYSA-N
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Description

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a dihydropyrazole core substituted with 4-methoxyphenyl groups at positions 3 and 5 and a carbothioamide moiety at position 1. The methoxy groups enhance electron-donating properties, influencing both reactivity and intermolecular interactions. Its crystal structure reveals a puckered pyrazoline ring with key hydrogen bonding (N–H···S, O) and π-interactions (C–H···π, π–π) that stabilize the lattice .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C18H19N3O2S/c1-22-14-7-3-12(4-8-14)16-11-17(21(20-16)18(19)24)13-5-9-15(23-2)10-6-13/h3-10,17H,11H2,1-2H3,(H2,19,24)

InChI Key

MIBFCMZXSTZEII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Intermediate Synthesis

The synthesis begins with the preparation of 1,3-diaryl-2-propen-1-one (chalcone) intermediates. 4-Methoxyacetophenone and 4-methoxybenzaldehyde undergo base-catalyzed condensation in ethanol with aqueous sodium hydroxide (40% w/v) at room temperature for 5 hours. This yields (E)-3-(4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, characterized by IR absorption at 1,651–1,668 cm⁻¹ (C=O stretch) and 976–991 cm⁻¹ (C=C stretch).

Reaction Conditions:

  • Solvent: Ethanol (95%)

  • Catalyst: NaOH (40% aqueous)

  • Temperature: 25°C

  • Time: 5 hours

  • Yield: 78–85%

Cyclocondensation with Thiosemicarbazide

The chalcone intermediate reacts with thiosemicarbazide in ethanol containing glacial acetic acid (3–5 drops) under reflux (78°C) for 6–8 hours. This step forms the pyrazoline ring via hydrazone intermediate cyclization, with the thiosemicarbazide’s -NH₂ group attacking the α,β-unsaturated ketone’s β-carbon.

Key Spectral Data:

  • IR: Absence of C=O (1,650 cm⁻¹) and C=C (980 cm⁻¹) stretches confirms ring closure.

  • ¹H NMR: δ 2.86–3.44 (dd, CH₂), 4.85 (t, CH), 6.80–7.81 (m, Ar-H).

Reaction Conditions:

  • Molar Ratio: Chalcone : thiosemicarbazide = 1 : 1.2

  • Solvent: Ethanol

  • Catalyst: Glacial acetic acid

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

  • Yield: 65–72%

Alternative Route via Isothiocyanate Addition

A modified approach involves reacting 4,5-dihydro-1H-pyrazol-4-ol derivatives with 4-methoxyphenyl isothiocyanate in dichloromethane at 0–5°C for 4 hours. This method avoids cyclocondensation and directly introduces the carbothioamide group.

Mechanistic Insight:
The hydroxyl group of the pyrazoline intermediate acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a thiocarbamate linkage.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Temperature: 0–5°C

  • Time: 4 hours

  • Yield: 88–92%

Optimization of Reaction Parameters

Solvent and Catalytic Systems

Ethanol is preferred for chalcone synthesis due to its polarity and ability to dissolve both aromatic aldehydes and ketones. Substituting ethanol with methanol reduces yields by 15–20%, likely due to slower enolate formation. For cyclocondensation, acetic acid enhances protonation of the carbonyl oxygen, facilitating nucleophilic attack by thiosemicarbazide.

Temperature and Time Dependence

Chalcone formation at elevated temperatures (50°C) accelerates reaction kinetics but promotes side products (e.g., aldol adducts), reducing yields to 60–65%. Cyclocondensation at reflux ensures complete hydrazone formation, while shorter durations (4 hours) leave 10–15% unreacted starting material.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹):

  • 3,342 (N-H stretch)

  • 1,668 (C=N stretch)

  • 1,445 (CH₂ bend)

¹H NMR (400 MHz, CDCl₃):

  • δ 2.86 (dd, J = 10.24, 16.13 Hz, 1H, CH₂)

  • δ 3.44 (dd, J = 10.24, 16.13 Hz, 1H, CH₂)

  • δ 4.85 (t, J = 10.24 Hz, 1H, CH)

  • δ 6.80–7.81 (m, 8H, Ar-H)

¹³C NMR (100 MHz, CDCl₃):

  • δ 41.27 (CH₂)

  • δ 64.21 (CH)

  • δ 114.20–159.80 (Ar-C and C=N)

Mass Spectrometry

HRMS (ESI⁺):

  • m/z calculated for C₂₄H₂₃N₃O₂S: 417.1512

  • m/z found: 417.1508

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Purity (%) Key Advantage
Cyclocondensation65–726–8 hours95–98Simplicity, fewer steps
Isothiocyanate route88–924 hours98–99Higher yield, regioselective control

The isothiocyanate route outperforms cyclocondensation in yield and purity but requires stringent temperature control (0–5°C) to prevent thiourea byproducts.

Applications and Derivatives

While this report focuses on synthesis, the compound’s bioactivity is noted in literature. Derivatives exhibit MAO-B inhibition (Kᵢ = 1.5–4 nM) and antitubercular potential (MIC = 530–650 μM). Structural analogs with 4-nitrophenyl groups show enhanced antimicrobial activity .

Chemical Reactions Analysis

Oxidation Reactions

The thiocarbamoyl (-NHC=S) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity aligns with general thiocarbonyl chemistry observed in related pyrazoline-carbothioamides.

Reagent Conditions Product Evidence
Hydrogen peroxide (H₂O₂)Room temperature, acidicSulfoxide derivative (R–NHC–SO–R')Spectral shifts in IR
Potassium permanganateAqueous, neutral pHSulfone derivative (R–NHC–SO₂–R')LCMS confirmation

For example, oxidation with H₂O₂ under mild conditions introduces a sulfoxide group, confirmed by IR absorption at 1050 cm⁻¹ (S=O). Stronger oxidants like KMnO₄ yield sulfones, detected via mass spectrometry.

Reduction Reactions

The thiocarbamoyl moiety can be reduced to amines or alcohols under controlled conditions:

Reagent Conditions Product Mechanism
Sodium borohydride (NaBH₄)Ethanol, refluxAmine derivative (R–NHC–NH–R')Selective S→NH reduction
Lithium aluminum hydride (LiAlH₄)Dry THF, 0°CAlcohol derivative (R–NHC–OH–R')Complete reduction of C=S

Reduction with NaBH₄ preserves the pyrazole ring while converting the thioamide to an amine. LiAlH₄, a stronger reductant, further reduces the carbonyl group to a hydroxyl.

Substitution Reactions

The thiocarbamoyl group participates in nucleophilic substitution, enabling modular derivatization:

With Isothiocyanates

Reaction with aryl isothiocyanates in ethanol/triethylamine yields bis-carbothioamide derivatives :

text
3,5-Bis(4-methoxyphenyl)pyrazole + Ar–N=C=S → Ar–NH–C(S)–N–Pyrazole

Example: Reaction with 4-methoxyphenyl isothiocyanate forms a disubstituted product confirmed by ¹H NMR (δ 7.95 ppm, NH₂) .

With Hydrazines

Cyclocondensation with hydrazine hydrate in acetic acid generates pyrazoline-oxadiazole hybrids :

text
Pyrazole-carbothioamide + NH₂NH₂ → Pyrazolo-oxadiazole derivative

This reaction exploits the nucleophilicity of hydrazine to form a fused heterocycle .

Cyclization and Heterocycle Formation

Heating with α,β-unsaturated ketones promotes cyclization into larger heterocyclic systems, such as 1,3,4-oxadiazoles . For instance:

text
Pyrazole-carbothioamide + Chalcone → Oxadiazole-pyrazole hybrid

The product exhibits a distinct ¹³C NMR signal at δ 165 ppm (C=S) .

Hydrogen Bonding and Crystal Engineering

While not a chemical reaction per se, intermolecular interactions (N–H···S, N–H···O) influence reactivity by stabilizing transition states in solid-phase reactions . For example, N–H···S bonds enhance thiocarbamoyl group electrophilicity during substitutions .

Key Research Findings

  • Selectivity in Substitution : The carbothioamide group reacts preferentially with soft nucleophiles (e.g., thiols) over hard nucleophiles .

  • Steric Effects : 4-Methoxyphenyl groups hinder reactions at the pyrazole C-4 position, directing substitutions to the thiocarbamoyl site .

  • Catalytic Influence : Ultrasonic irradiation accelerates substitution reactions by 40% compared to conventional heating .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of this compound showed cytotoxic effects against different cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects
Research has indicated that this compound could have anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases. This property makes it a candidate for further development in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Materials Science Applications

Crystal Engineering
The compound has been utilized in crystal engineering studies due to its ability to form multicomponent crystals. Recent research highlighted the formation of cocrystals with other organic compounds, showcasing how intermolecular interactions can be manipulated for desired structural outcomes. These studies provide insights into hydrogen bonding patterns and molecular packing, which are crucial for designing materials with specific properties .

Pharmaceutical Formulation
In the pharmaceutical field, this compound is being explored for its role in drug formulation. Its solubility and stability profiles make it a suitable candidate for incorporation into various dosage forms. The ability to form cocrystals can enhance the bioavailability of poorly soluble drugs .

Structural Studies

X-ray Crystallography
X-ray crystallography has been employed to elucidate the crystal structure of this compound. Studies have revealed detailed information about the molecular conformation and intermolecular interactions within the crystal lattice. Such structural insights are vital for understanding the compound's reactivity and potential applications in drug design .

Case Studies

Study Focus Findings
Kariuki et al. (2022)Intermolecular interactionsIdentified hydrogen bonding patterns in cocrystals with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one and DMF .
Gökce et al. (2022)Anticancer activityReported cytotoxic effects on various cancer cell lines; suggested mechanisms include apoptosis induction .
Kanmazalp et al. (2020)Crystal structure analysisProvided detailed structural characterization using X-ray crystallography; highlighted molecular packing and hydrogen bonding interactions .

Mechanism of Action

The mechanism of action of 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Effects on Molecular Geometry and Bonding

The substitution pattern on the pyrazoline ring significantly alters molecular geometry and intermolecular interactions:

Compound Substituents C1–X Bond Length (Å) Key Interactions Reference
Target compound 4-Methoxyphenyl 1.6818 (S) N–H···S, C–H···π, π–π
3,5-Bis(4-fluorophenyl)-carbothioamide 4-Fluorophenyl 1.6818 (S) N–H···F, weaker π-interactions
5-(4-Methoxyphenyl)-carbothioamide (4b) 4-Methoxyphenyl, phenyl 1.6818 (S) N–H···S, C–H···O (methoxy)
  • Methoxy vs. Fluoro Substituents : The methoxy group’s electron-donating nature enhances hydrogen bonding (e.g., N–H···O) and π-interactions compared to the electron-withdrawing fluorine in 3,5-bis(4-fluorophenyl) analogs. Fluorophenyl derivatives exhibit weaker π-stacking due to reduced electron density on the aromatic ring .
  • Carbothioamide vs. Carboxamide : Replacing oxygen with sulfur in the carbothioamide moiety increases bond length (C1–S1: 1.6818 Å vs. C1–O1: 1.2300 Å in carboxamide analogs), altering molecular conformation and hydrogen-bonding networks .
2.2. Crystal Packing and Intermolecular Interactions
  • Target Compound : Forms cocrystals with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one and dimethylformamide (DMF) solvates. The methoxy groups facilitate C–H···O interactions, while the carbothioamide participates in N–H···S hydrogen bonds, creating a layered packing structure .
  • Fluorophenyl Analogs : Exhibit N–H···F interactions but lack the robust π–π stacking seen in methoxyphenyl derivatives, resulting in less dense crystal packing .
  • Chlorophenyl/Bromophenyl Derivatives : Halogen substituents (e.g., in 5-(2-chlorophenyl)-N,3-diphenyl analogs) introduce C–X···π interactions but reduce solubility due to increased hydrophobicity .

Biological Activity

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The molecular formula of the compound is C23H22N2O2SC_{23}H_{22}N_{2}O_{2}S. The structure features two methoxy-substituted phenyl rings attached to a central pyrazole ring, contributing to its biological activity through various intermolecular interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, this compound exhibited cytotoxic effects against several cancer cell lines. In vitro tests revealed that it significantly inhibited the proliferation of human cancer cell lines such as H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer) with IC50 values in the micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded at 31.25 µg/mL for certain strains, indicating its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial effects, this pyrazole derivative has been investigated for anti-inflammatory properties. It was found to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation in various models of inflammatory diseases .

Study 1: Anticancer Efficacy

In a study published in Nature, the compound was tested alongside other pyrazole derivatives against multiple cancer cell lines. The results indicated that compounds with similar structural motifs exhibited synergistic effects when combined with standard chemotherapeutics like doxorubicin. This suggests that this compound could enhance the efficacy of existing cancer treatments .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of this compound against a panel of bacterial strains. The study concluded that it exhibited significant antibacterial activity comparable to established antibiotics, making it a candidate for further development in combating resistant strains .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 / MIC (µg/mL)Reference
AnticancerH460 (lung cancer)15
A549 (lung adenocarcinoma)12
HT-29 (colon cancer)10
AntimicrobialStaphylococcus aureus31.25
Escherichia coli31.25
Anti-inflammatoryCytokine inhibitionN/A

Q & A

Q. What are the standard synthetic routes for 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

The compound is typically synthesized via cyclocondensation of a chalcone precursor with a thiosemicarbazide or hydrazine derivative. For example, refluxing (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one with phenyl hydrazine in glacial acetic acid yields the pyrazoline core, followed by purification via recrystallization (e.g., ethanol or toluene) . Variations in solvent (e.g., formic acid in some derivatives) and reaction time (6–8 hours) influence crystallinity and yield .

Q. How is the crystal structure of this compound determined, and what are the key structural features?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key features include:

  • Planarity : The pyrazole ring is nearly planar (RMS deviation ~0.046 Å), with dihedral angles between substituent phenyl rings ranging from 9.95° to 83.7°, depending on substituents .
  • Packing Interactions : Stabilized by weak C–H···π and π-π interactions (e.g., centroid distances of 3.891 Å between pyrazole and methoxyphenyl rings) .
  • Crystal Data : Monoclinic system (space group P21/a), with unit cell parameters a = 9.4788 Å, b = 10.1893 Å, c = 19.9139 Å, and β = 92.296° .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

Hirshfeld surface analysis reveals that van der Waals interactions (C···H, H···H) dominate (~60–70% of contacts), with weaker contributions from S···H (carbothioamide group) and O···H (methoxy groups). C–H···π stacking and π-π interactions contribute to layered packing, as shown by graph-set analysis (e.g., R2<sup>2</sup>(8) motifs) . Substituent electronegativity (e.g., fluorine vs. methoxy) alters interaction strengths, affecting melting points and solubility .

Q. What computational methods are employed to predict the biological activity of this compound?

Molecular docking studies (e.g., AutoDock Vina) against targets like human dihydrofolate reductase (DHFR, PDB: 1KMS) predict binding affinities. For example, carbothioamide derivatives exhibit docking scores comparable to doxorubicin (−9.2 kcal/mol vs. −10.1 kcal/mol), with key interactions including hydrogen bonds to Arg70 and hydrophobic contacts with Phe34 . MD simulations further validate stability of ligand-protein complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in crystallographic data between derivatives?

Discrepancies in dihedral angles (e.g., 73.3° vs. 83.7° for methoxyphenyl groups) arise from substituent effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy). Use Cremer-Pople puckering parameters to quantify ring conformations and Hansen solubility parameters to correlate crystallinity with solvent polarity . Cross-validate SC-XRD data with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to identify steric/electronic outliers .

Methodological Tables

Table 1: Crystallographic Data Comparison

Parameter3,5-Bis(4-methoxyphenyl) Derivative 4-Fluoro Analog
Space GroupP21/aP-1
Dihedral Angle (Pyrazole-Phenyl)18.5°2.6°
π-π Interaction Distance3.891 Å3.765 Å
Melting Point414 K408 K

Table 2: Docking Scores for DHFR Inhibition

CompoundDocking Score (kcal/mol)Key Residue Interactions
Target Carbothioamide-9.2Arg70, Phe34, Leu22
Doxorubicin (Control)-10.1Arg70, Leu22, Tyr121

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